2-(2,6-Dioxo-3-piperidyl)-5-(propylamino)isoindoline-1,3-dione
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Overview
Description
2-(2,6-Dioxo-3-piperidinyl)-5-(propylamino)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidinyl group and an isoindole core, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-3-piperidinyl)-5-(propylamino)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of a piperidinyl derivative with an isoindole precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxo-3-piperidinyl)-5-(propylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced piperidinyl compounds .
Scientific Research Applications
2-(2,6-Dioxo-3-piperidinyl)-5-(propylamino)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxo-3-piperidinyl)-5-(propylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2’-(2,6-dioxo-3-piperidinyl)-[2,4’-bi-2H-isoindole]-1,1’,3,3’-tetrone: Known for its use as a metabolite and impurity in pharmaceutical research.
Substituted 2-(2,6-dioxo-3-fluoropiperidin-3-yl)-isoindolines: These compounds are studied for their ability to reduce inflammatory cytokine levels.
Uniqueness
Its combination of a piperidinyl group and an isoindole core makes it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C16H17N3O4 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(propylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O4/c1-2-7-17-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21/h3-4,8,12,17H,2,5-7H2,1H3,(H,18,20,21) |
InChI Key |
LHCZOBIQZLILBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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